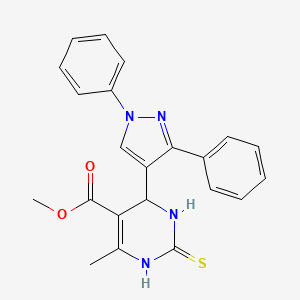![molecular formula C16H12Cl2N2O3S2 B11632780 Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632780.png)
Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-([(3,6-dichloro-1-benzothiophén-2-yl)carbonyl]amino)-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle est un composé organique complexe comportant une fraction benzothiophène, un cycle thiazole et un groupe fonctionnel ester
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-([(3,6-dichloro-1-benzothiophén-2-yl)carbonyl]amino)-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle implique généralement des réactions organiques à plusieurs étapes. Une approche courante consiste à commencer par la préparation du noyau benzothiophène, suivie de l'introduction du cycle thiazole et du groupe ester. Les conditions réactionnelles impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réactions en lots à grande échelle ou des procédés à flux continu. Le choix de la méthode dépend de facteurs tels que la disponibilité des matières premières, les considérations de coûts et la pureté souhaitée du produit final. L'optimisation des conditions réactionnelles, y compris la température, la pression et le temps de réaction, est cruciale pour maximiser le rendement et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-([(3,6-dichloro-1-benzothiophén-2-yl)carbonyl]amino)-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier, mais elles impliquent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, tels que des halogénures, des amines ou des éthers.
Applications de la recherche scientifique
Le 2-([(3,6-dichloro-1-benzothiophén-2-yl)carbonyl]amino)-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément de base dans la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Biologie : Il peut servir de sonde ou de ligand dans des tests biochimiques pour étudier l'activité enzymatique ou la liaison des récepteurs.
Médecine : Le composé a des applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments pour traiter diverses maladies.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-([(3,6-dichloro-1-benzothiophén-2-yl)carbonyl]amino)-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les canaux ioniques. L'interaction implique souvent une liaison au site actif ou au site allostérique de la protéine cible, conduisant à une modulation de son activité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, l'activation des cascades de signalisation ou la modification de l'expression génique.
Applications De Recherche Scientifique
ETHYL 2-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Le 2-([(3,6-dichloro-1-benzothiophén-2-yl)carbonyl]amino)-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :
Dérivés du benzothiophène : Ces composés partagent le noyau benzothiophène et peuvent avoir des activités biologiques ou des propriétés chimiques similaires.
Dérivés du thiazole : Les composés contenant le cycle thiazole peuvent présenter une réactivité et des applications similaires dans divers domaines.
Composés contenant des esters : Les esters sont des groupes fonctionnels courants en chimie organique, et les composés contenant des groupes ester peuvent avoir une réactivité et des utilisations comparables.
L'unicité du 2-([(3,6-dichloro-1-benzothiophén-2-yl)carbonyl]amino)-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C16H12Cl2N2O3S2 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
ethyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-3-23-15(22)12-7(2)19-16(25-12)20-14(21)13-11(18)9-5-4-8(17)6-10(9)24-13/h4-6H,3H2,1-2H3,(H,19,20,21) |
Clé InChI |
KZMRHJGSVAUJQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632697.png)
![3-amino-N-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11632699.png)

![4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632703.png)
![6-({2-[(4-Butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11632705.png)
![(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632720.png)

![N-[(4-chlorophenyl)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11632749.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11632753.png)
![2,5-Pyrrolidinedione, 3-[[2-(3-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11632757.png)
![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11632763.png)
![2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11632770.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11632776.png)
![5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11632782.png)
